![molecular formula C17H17ClN2 B4087414 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole](/img/structure/B4087414.png)
1-butyl-2-(2-chlorophenyl)-1H-benzimidazole
Overview
Description
1-Butyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a benzimidazole derivative compound that has been extensively studied for its potential applications in scientific research. BCBI is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is thought to involve the inhibition of the NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the activation of NF-kappaB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has been shown to have a wide range of other biological activities. For example, this compound has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-viral properties, inhibiting the replication of viruses such as HIV and HCV.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole for lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also relatively stable, making it easy to handle and store. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize in large quantities, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the development of this compound derivatives with improved activity and selectivity. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anti-inflammatory or anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential candidate for the treatment of a variety of diseases. While there are still some limitations to using this compound in lab experiments, there are many potential future directions for research on this compound. Overall, this compound represents an exciting area of research for scientists and researchers in the field of medicinal chemistry.
Scientific Research Applications
1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
properties
IUPAC Name |
1-butyl-2-(2-chlorophenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c1-2-3-12-20-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCWRMHZWHUEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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